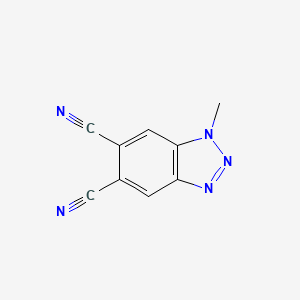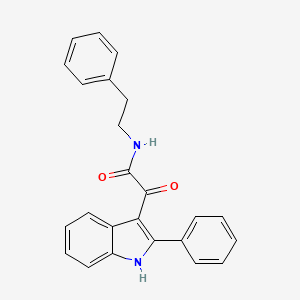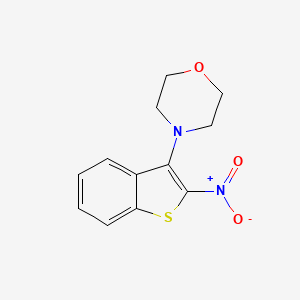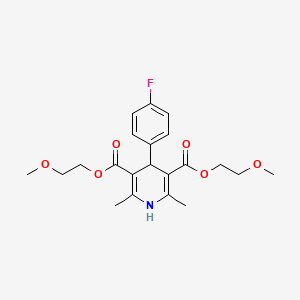
2-(4-oxoquinazolin-3(4H)-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acylation: The quinazolinone intermediate is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a valuable tool in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Cancer Research:
Industry
Pharmaceutical Manufacturing: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may interfere with signaling pathways critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-phenylacetamide: Lacks the sulfonamide group, which may result in different biological activities.
4-oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)acetamide: Structural isomer with potential differences in reactivity and biological effects.
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to the presence of both the quinazolinone and sulfonamide moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H14N4O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H14N4O4S/c17-25(23,24)12-7-5-11(6-8-12)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H2,17,23,24) |
InChI Key |
VUCZOYQGXHSYNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4-{[(5-bromofuran-2-yl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11492994.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11492997.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]piperazin-1-YL}ethyl N-(2,6-difluorobenzoyl)carbamate](/img/structure/B11493002.png)

![2-[Cyano-(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]acetamide](/img/structure/B11493012.png)

![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11493020.png)
![Methyl 4-{[(ethoxycarbonyl)carbamoyl]amino}-1,2,5-oxadiazole-3-carboxylate 2-oxide](/img/structure/B11493031.png)
![3-methyl-5-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11493033.png)

![Methyl [4-(cyclopropylsulfamoyl)-2-methylphenoxy]acetate](/img/structure/B11493040.png)

![Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate](/img/structure/B11493054.png)
![3-{[(3-Bromo-4-methoxyphenyl)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B11493056.png)
